molecular formula C12H15N3 B2973692 1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine CAS No. 379726-16-6

1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine

Cat. No. B2973692
CAS RN: 379726-16-6
M. Wt: 201.273
InChI Key: AYNMZNDKCQYSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,8-Diazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraen-5-amine, also known as DTTA, is an organic compound belonging to the class of diazatricyclic compounds. It is a colorless, water-soluble solid with a molecular weight of 184.25 g/mol. It is a versatile compound that has been studied extensively for its various applications in organic synthesis, medicinal chemistry and drug discovery. DTTA has been used in a variety of synthetic reactions, including the synthesis of nucleosides, peptides, and heterocyclic compounds. It has also been employed in the synthesis of drugs, such as anticancer agents, antibiotics, and anti-inflammatory agents.

Scientific Research Applications

Synthesis and Characterization

A novel series of compounds were synthesized by reacting the cyclic aminal 1,3,6,8-tetraazatricyclo[4.3.1.13,8]undecane (TATU) with diazonium salts, leading to the formation of new bis-triazenes with potential applications in material science and organic synthesis (Rivera & González-Salas, 2010).

Structural Properties

Research on 1,8-diazacyclotetradeca-3,5,10,12-tetrayne and its derivatives revealed their structural characteristics, including a chair conformation and axial orientation of substituents on the nitrogen atoms, which is crucial for understanding their chemical behavior and potential applications (Hövermann et al., 2000).

Material Science Applications

A study on recyclable organocatalyzed poly(thiourethane) covalent adaptable networks showcased the use of tetraphenylborate salts derived from 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU) among others, in the preparation of networked poly(thiourethane)s with vitrimer-like behavior. This highlights the potential of such compounds in developing recyclable and adaptable materials (Gamardella et al., 2020).

Organic Synthesis Applications

The compound has also been used in organic synthesis, such as in the methylation reaction of phenols, indoles, and benzimidazoles catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), demonstrating its utility as an effective catalyst in chemical transformations (Shieh et al., 2001).

properties

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-5-6-11-10(8-9)14-12-4-2-1-3-7-15(11)12/h5-6,8H,1-4,7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNMZNDKCQYSAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(N2CC1)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.